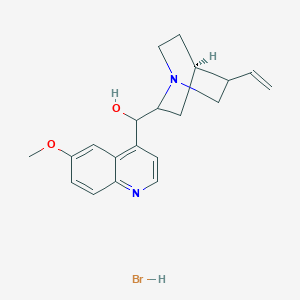

Dihydroquinine hydrobromide

Description

Significance of Chirality in Modern Organic Synthesis

Chirality, a term derived from the Greek word for hand, describes the property of an object that is non-superimposable on its mirror image. numberanalytics.com In chemistry, this concept applies to molecules, where two mirror-image forms, known as enantiomers, can exist for a chiral compound. hilarispublisher.com These enantiomers often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. numberanalytics.comnumberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. numberanalytics.com

The importance of chirality is particularly evident in the pharmaceutical industry. It is estimated that a significant percentage of drugs are chiral compounds, and in many cases, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. hilarispublisher.comontosight.ai For instance, the tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, underscored the critical need for enantiomerically pure drugs. numberanalytics.com Consequently, the ability to synthesize single enantiomers of chiral molecules, a process known as asymmetric synthesis, is of paramount importance in modern organic chemistry. hilarispublisher.comnumberanalytics.com Chiral catalysts are instrumental in achieving this, as they can guide a chemical reaction to favor the formation of one enantiomer over the other. hilarispublisher.com

Overview of Cinchona Alkaloids as Chiral Scaffolds

Cinchona alkaloids are a class of naturally occurring compounds extracted from the bark of the Cinchona tree. benthamdirect.com This family includes well-known members such as quinine (B1679958), quinidine, cinchonine, and cinchonidine. benthamdirect.com These alkaloids possess a unique and rigid bicyclic structure composed of a quinoline (B57606) and a quinuclidine (B89598) ring system, featuring multiple stereocenters. dovepress.com This inherent chirality, coupled with their relative abundance and commercial availability, has made them highly attractive as chiral scaffolds in asymmetric catalysis.

The structure of Cinchona alkaloids is particularly well-suited for catalysis. The quinuclidine nitrogen atom provides a basic site, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor, allowing for bifunctional activation of substrates. The arrangement of the quinoline and quinuclidine rings creates a defined chiral environment, or "chiral pocket," which can effectively control the stereochemical outcome of a reaction.

Derivatives of Cinchona alkaloids have been extensively developed and utilized as organocatalysts, ligands for metal-catalyzed reactions, and phase-transfer catalysts. benthamdirect.combuchler-gmbh.com These modifications, often at the C9 hydroxyl group, have led to a broad range of catalysts with tailored reactivity and selectivity for a vast number of asymmetric transformations. dovepress.com

Dihydroquinine Hydrobromide: A Prominent Chiral Auxiliary and Organocatalyst Precursor

This compound is a derivative of quinine, one of the major Cinchona alkaloids. As its name suggests, the vinyl group present in quinine is reduced to an ethyl group in dihydroquinine. The hydrobromide salt form enhances its stability and handling properties.

This compound serves as a valuable chiral auxiliary and a precursor for the synthesis of more complex organocatalysts. In its role as a chiral auxiliary, dihydroquinine can be temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

More significantly, this compound is a key starting material for the preparation of a wide array of organocatalysts. By modifying the C9 hydroxyl group, researchers have developed a diverse library of catalysts, including those bearing thiourea (B124793), squaramide, and primary amine functionalities. These catalysts have proven to be highly effective in a multitude of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

The success of dihydroquinine-derived catalysts lies in their ability to provide high levels of enantioselectivity and diastereoselectivity. The specific stereochemical outcome is often dictated by the pseudo-enantiomeric nature of the Cinchona alkaloid backbone. For instance, catalysts derived from dihydroquinine and its pseudo-enantiomer, dihydroquinidine (B8771983), often afford the opposite enantiomers of the product. This predictable control over stereochemistry is a significant advantage in the synthesis of complex chiral molecules.

Table 1: Key Asymmetric Reactions Catalyzed by Dihydroquinine Derivatives

| Reaction Type | Catalyst Type | Typical Substrates | Key Features |

| Michael Addition | Dihydroquinine-derived thiourea or squaramide | α,β-Unsaturated carbonyl compounds, nitroalkenes | High enantioselectivity, broad substrate scope. |

| Aldol Reaction | Dihydroquinine-derived primary amine | Ketones, aldehydes | Access to chiral β-hydroxy ketones. |

| Mannich Reaction | Dihydroquinine-derived thiourea | Imines, nucleophiles (e.g., malonates) | Synthesis of chiral β-amino carbonyl compounds. |

| Friedel-Crafts Alkylation | Dihydroquinine-derived phosphoric acid | Indoles, pyrroles, electron-rich arenes | Enantioselective C-C bond formation. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25BrN2O2 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |

InChI |

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1 |

InChI Key |

HDZGBIRSORQVNB-BDZMFQCSSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |

Origin of Product |

United States |

Historical Trajectory and Foundational Research of Dihydroquinine in Asymmetric Synthesis

Early Discoveries of Cinchona Alkaloid Catalytic Activity

The journey of Cinchona alkaloids as catalysts in asymmetric synthesis began decades before their full potential was realized. Initial explorations in the mid-20th century demonstrated that these naturally occurring chiral molecules could induce enantioselectivity in chemical reactions, albeit with low success. A pivotal moment came in the late 1970s when Wynberg and colleagues reported that natural Cinchona alkaloids could catalyze the asymmetric conjugate addition of thiols to cycloalkenones. This discovery was a landmark in hydrogen-bonding organocatalysis.

The proposed mechanism highlighted the bifunctional nature of the catalyst. It was suggested that the quinuclidine (B89598) nitrogen atom acts as a base, deprotonating the nucleophile, while the hydroxyl group at the C9 position acts as a hydrogen-bond donor, activating the electrophile. This dual activation model, creating a highly organized, chiral transition state, became a foundational concept for understanding and developing Cinchona alkaloid-catalyzed reactions. These early studies established Cinchona alkaloids as a promising and structurally unique class of organocatalysts, paving the way for more sophisticated applications.

Seminal Contributions of Dihydroquinine Derivatives to Enantioselective Transformations

The true breakthrough for Cinchona alkaloids, and specifically dihydroquinine derivatives, came with the development of highly selective and broadly applicable asymmetric transformations. Among the most impactful is the Sharpless Asymmetric Dihydroxylation (AD). openochem.orgwikipedia.org This reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, transforms alkenes into chiral diols with exceptionally high enantioselectivity. wikipedia.org

The success of the Sharpless AD reaction relies on a catalytic system comprising osmium tetroxide and a chiral ligand derived from a Cinchona alkaloid. Dihydroquinine (DHQ) and its pseudo-enantiomer dihydroquinidine (B8771983) (DHQD) proved to be superior choices for the ligand backbone. openochem.orggoogle.com Specifically, dimeric derivatives linked by a phthalazine (B143731) (PHAL) core, namely (DHQ)₂-PHAL and (DHQD)₂-PHAL, became the ligands of choice. yale.edualfa-chemistry.com These ligands are commercially available in pre-packaged mixtures known as AD-mix-α (containing the DHQ-based ligand) and AD-mix-β (containing the DHQD-based ligand), which dramatically simplified the execution of the reaction for the broader chemical community. wikipedia.orgalfa-chemistry.com The choice between AD-mix-α and AD-mix-β dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the product diol with high predictability. openochem.org

Beyond this landmark reaction, dihydroquinine derivatives have been instrumental in the advancement of asymmetric phase-transfer catalysis (PTC). koreascience.kr In PTC, a catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the reaction between reactants in different phases (e.g., aqueous and organic). By quaternizing the quinuclidine nitrogen of dihydroquinine with a suitable organic group (e.g., a benzyl (B1604629) or anthracenylmethyl group), a chiral phase-transfer catalyst is formed. koreascience.kr These catalysts create a chiral ion pair in the organic phase, enabling highly enantioselective alkylations, Michael additions, and other bond-forming reactions under mild conditions. nih.govmdpi.comnih.gov

The following table provides examples of the Sharpless Asymmetric Dihydroxylation of various alkenes using the DHQ-derived ligand, showcasing the high efficiency and enantioselectivity of the method.

| Alkene Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| trans-Stilbene | AD-mix-α | (1R,2R)-1,2-Diphenylethane-1,2-diol | 97 | 99 |

| 1-Decene | AD-mix-α | (R)-Decane-1,2-diol | 95 | 92 |

| Styrene | AD-mix-α | (R)-1-Phenylethane-1,2-diol | 96 | 97 |

| trans-3-Decene | AD-mix-α | (3R,4R)-Decane-3,4-diol | 94 | 98 |

Data is representative of typical results reported for the Sharpless Asymmetric Dihydroxylation.

Evolution of Dihydroquinine as a Privileged Chiral Ligand Scaffold

Dihydroquinine has earned the status of a "privileged" chiral scaffold in asymmetric catalysis. wiley.com This term is reserved for a select few molecular frameworks that have proven to be exceptionally versatile and effective for inducing chirality in a wide array of chemical reactions. The privileged nature of the dihydroquinine scaffold stems from several key attributes:

Structural Rigidity and Chirality: The core structure contains a rigid bicyclic quinuclidine system and multiple stereocenters, which create a well-defined and predictable chiral environment.

Bifunctionality: The presence of a Lewis basic tertiary amine (the quinuclidine nitrogen) and a Brønsted acidic hydroxyl group allows for multiple modes of substrate activation, most notably through hydrogen bonding and acid-base interactions.

Tunability: The structure of dihydroquinine offers several positions for chemical modification. The hydroxyl group at C9 can be etherified or esterified, and the quinuclidine nitrogen can be quaternized to create phase-transfer catalysts. Furthermore, the quinoline (B57606) ring can be substituted to fine-tune the electronic and steric properties of the catalyst.

This inherent modularity has allowed researchers to develop generations of dihydroquinine-derived catalysts tailored for specific applications. nih.gov For instance, the development of dimeric ligands like (DHQ)₂-PHAL was a rational design that created a binding pocket for the osmium-alkene complex, significantly enhancing enantioselectivity in the AD reaction. yale.edu Similarly, the attachment of hydrogen-bond donors like thiourea (B124793) to the C9 position has yielded powerful bifunctional catalysts for enantioselective Michael additions and other conjugate additions. mdpi.comnih.gov

The successful application of dihydroquinine derivatives across a diverse range of reaction types, including oxidations, reductions, C-C bond formations, and heterofunctionalizations, underscores its privileged status. nih.gov It serves as a testament to how a single, naturally derived chiral molecule can be systematically evolved into a vast library of powerful catalysts.

The table below illustrates the versatility of the dihydroquinine scaffold by showing different catalyst derivatives and the types of asymmetric reactions they effectively catalyze.

| Dihydroquinine Derivative Type | Key Structural Modification | Example Reaction(s) |

| Dimeric Ether Ligand | C9-O- group linked by a spacer (e.g., Phthalazine) | Sharpless Asymmetric Dihydroxylation |

| Quaternary Ammonium Salt | Quaternization of the quinuclidine nitrogen | Phase-Transfer Catalyzed Alkylation |

| Thiourea Catalyst | Thiourea group attached at C9-amino position | Michael Addition, Henry Reaction |

| Primary Amine Catalyst | C9-OH replaced with C9-NH₂ | Conjugate Addition of Nitroalkanes |

Advanced Synthetic Methodologies for Dihydroquinine Hydrobromide Derived Catalysts

Strategies for C9 Functionalization and Derivatization

The hydroxyl group at the C9 position of dihydroquinine is a key site for modification, allowing for the introduction of various functional groups that can modulate the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

The synthesis of ester and ether derivatives at the C9 position of dihydroquinine is a fundamental strategy for catalyst modification. These modifications can significantly impact the catalyst's solubility and its interaction with substrates.

Ester Derivatives: Esterification of the C9 hydroxyl group is typically achieved through acylation reactions. A variety of acylating agents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. The choice of acylating agent allows for the introduction of a wide array of ester functionalities, from simple acetates to more complex aromatic and aliphatic esters. These reactions are generally carried out in the presence of a base to deprotonate the C9 hydroxyl, facilitating nucleophilic attack on the acylating agent.

Ether Derivatives: The synthesis of C9-ether derivatives is commonly accomplished via Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the C9-hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide or sulfonate results in the formation of the ether linkage. wikipedia.org This approach allows for the introduction of a diverse range of alkyl and aryl groups at the C9 position.

The selection of the ester or ether moiety can be tailored to specific catalytic applications, influencing factors such as steric hindrance around the catalytic site and the potential for secondary interactions with the substrate.

Table 1: Synthetic Approaches for C9-Ester and Ether Derivatives of Dihydroquinine

| Derivative Type | Synthetic Method | Reagents | Key Considerations |

| Ester | Acylation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | Base selection is crucial for efficient deprotonation. |

| Ether | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halides/sulfonates | Anhydrous conditions are necessary to prevent side reactions. |

The introduction of hydrogen-bond donating groups, such as amides, thioureas, and squaramides, at the C9 position has proven to be a highly effective strategy for creating powerful bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions.

Amide Derivatives: The synthesis of C9-amide derivatives typically involves the conversion of the C9-hydroxyl group into an amine, followed by acylation. This transformation can be achieved through a Mitsunobu reaction with hydrazoic acid or a related nitrogen source, followed by reduction of the resulting azide to the primary amine. The subsequent acylation can be performed using standard methods to introduce the desired amide functionality.

Thiourea (B124793) and Squaramide Modifications: Dihydroquinine-derived thiourea and squaramide catalysts have emerged as highly versatile and effective organocatalysts for a wide range of asymmetric transformations. nih.govnih.govnih.govresearchgate.netuva.esacs.org The synthesis of these catalysts generally involves the reaction of the C9-amino derivative of dihydroquinine with an appropriate isothiocyanate to form the thiourea, or with a squaric acid ester to form the squaramide. nih.gov The modular nature of this synthesis allows for the straightforward preparation of a library of catalysts with varying steric and electronic properties by simply changing the isothiocyanate or squaramide precursor. These catalysts have demonstrated remarkable success in promoting reactions such as Michael additions, aza-Henry reactions, and various cycloadditions with high levels of enantioselectivity. nih.govnih.govacs.org

Table 2: Synthesis of Dihydroquinine-Derived Thiourea and Squaramide Catalysts

| Catalyst Type | Synthetic Precursor | Key Reagent | Reaction Type |

| Thiourea | 9-Amino-dihydroquinine | Isothiocyanate | Nucleophilic addition |

| Squaramide | 9-Amino-dihydroquinine | Squaric acid ester | Nucleophilic addition-elimination |

The quinuclidine (B89598) nitrogen of dihydroquinine is a tertiary amine and can be readily quaternized by reaction with alkyl halides. This modification introduces a permanent positive charge into the molecule, which can be exploited in phase-transfer catalysis. The resulting quaternary ammonium (B1175870) salts are effective catalysts for a variety of reactions, particularly those involving the transfer of anions between aqueous and organic phases. The choice of the alkylating agent allows for the tuning of the lipophilicity of the catalyst, which is a critical parameter for its performance in phase-transfer systems.

Synthesis of Dimeric and Oligomeric Dihydroquinine-Based Ligands

The development of dimeric and oligomeric Cinchona alkaloid ligands has been a significant advancement in asymmetric catalysis. These ligands often exhibit superior enantioselectivity and reactivity compared to their monomeric counterparts, a phenomenon often attributed to the creation of a well-defined chiral pocket and the potential for cooperative effects between the alkaloid subunits.

The nature of the linker connecting the dihydroquinine units plays a crucial role in determining the geometry and catalytic properties of the resulting dimeric or oligomeric ligand.

Phthalazine (B143731) Linkers: The 1,4-phthalazinediyl diether linker is one of the most successful and widely used linkers in the design of dimeric Cinchona alkaloid ligands. The synthesis of bis(dihydroquinine)phthalazine, often abbreviated as (DHQ)₂PHAL, involves the reaction of two equivalents of dihydroquinine with 1,4-dichlorophthalazine in the presence of a base. buchler-gmbh.comorganic-chemistry.orgnih.govresearchgate.net The rigid phthalazine core preorganizes the two dihydroquinine units, creating a C₂-symmetric chiral environment that has proven to be highly effective in a variety of asymmetric transformations, most notably the Sharpless asymmetric dihydroxylation. buchler-gmbh.comorganic-chemistry.orgnih.gov

Xylylene Linkers: Xylylene-based linkers offer another strategy for connecting two dihydroquinine units. These more flexible linkers can be introduced by reacting dihydroquinine with α,α'-dihalo-xylenes under basic conditions. The ortho, meta, or para substitution pattern of the xylylene linker influences the spatial arrangement of the two alkaloid moieties, providing a means to fine-tune the catalyst structure.

Polyethylene Glycol (PEG) Linkers: The use of polyethylene glycol (PEG) as a linker allows for the synthesis of soluble polymeric or oligomeric dihydroquinine-based catalysts. nih.govresearchgate.netrsc.orggoogle.comnih.govmdpi.comgoogle.com These catalysts can be advantageous due to their potential for recovery and reuse. The synthesis typically involves the functionalization of PEG at both termini with reactive groups that can then be coupled to dihydroquinine. This approach allows for the preparation of catalysts with varying chain lengths and dihydroquinine loadings.

Controlling the regioselectivity and stereoselectivity during the dimerization process is critical for obtaining well-defined and highly effective catalysts.

Regiocontrol: In the synthesis of C9-linked dimers, regioselectivity is generally ensured by the inherent reactivity of the C9-hydroxyl group. By employing reaction conditions that favor O-alkylation or O-acylation at this position, dimerization can be directed to occur specifically at the C9 position of both dihydroquinine units.

Stereocontrol: The stereochemistry of the dihydroquinine scaffold itself is preserved during the dimerization process. The key to achieving high stereoselectivity in the catalyzed reaction lies in the creation of a well-defined chiral environment by the dimeric ligand. The rigidity and geometry of the linker play a crucial role in this regard. For instance, the phthalazine linker in (DHQ)₂PHAL enforces a specific spatial arrangement of the two dihydroquinine units, leading to a highly organized catalytic pocket that effectively discriminates between the two enantiotopic faces of a prochiral substrate. The C₂-symmetry of many of these dimeric ligands is a key design element that contributes to their high enantioselectivity. nih.gov

Immobilization Techniques for Dihydroquinine-Derived Catalysts

The heterogenization of homogeneous dihydroquinine-derived catalysts through immobilization on solid supports represents a significant advancement in the field of asymmetric catalysis. This approach aims to combine the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation, recovery, and recycling. By anchoring the catalyst to an insoluble support, product purification is simplified, and the catalyst can be reused multiple times, leading to more sustainable and cost-effective chemical processes.

Polymer-Supported Catalysts

Polymer-supported catalysts have emerged as a robust and versatile platform for the immobilization of dihydroquinine derivatives. The use of polymeric backbones offers several advantages, including chemical and thermal stability, tunable physical properties, and the potential for creating specific microenvironments around the catalytic sites. Polystyrene, in particular, has been widely employed as a support material due to its ready availability, chemical inertness, and ease of functionalization.

The synthesis of polymer-supported dihydroquinine catalysts typically involves the covalent attachment of the cinchona alkaloid derivative to the polymer matrix. This can be achieved through various synthetic strategies, such as the copolymerization of a functionalized monomer or the post-modification of a pre-formed polymer. For instance, a 9-amino(9-deoxy)epi quinine (B1679958) derivative has been successfully immobilized on a polystyrene (PS) support. This was accomplished by first preparing the aminocatalyst and then anchoring it to the polymer backbone.

The resulting polymer-supported catalyst demonstrated high efficiency in asymmetric Michael addition reactions. The catalytic performance of these immobilized systems is often comparable to their homogeneous counterparts in terms of both conversion and enantioselectivity. The polymer support can also influence the catalyst's activity and selectivity by creating a specific microenvironment around the active site.

The following table provides an overview of the performance of a polystyrene-supported 9-amino(9-deoxy)epi quinine derivative in the asymmetric Michael addition of various pronucleophiles to α,β-unsaturated ketones.

| Entry | Pronucleophile | Enone | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ethyl 2-nitroacetate | Chalcone | 95 | 98 |

| 2 | Dimethyl malonate | Chalcone | 92 | 95 |

| 3 | Nitromethane | Chalcone | 88 | 97 |

| 4 | Ethyl 2-nitroacetate | (E)-4-Phenylbut-3-en-2-one | 96 | 99 |

| 5 | Dimethyl malonate | (E)-4-Phenylbut-3-en-2-one | 90 | 93 |

Recyclable Catalyst Systems

A primary driver for the development of polymer-supported catalysts is the potential for catalyst recycling and reuse, which is a key principle of green chemistry. The ease of separation of the solid-supported catalyst from the reaction mixture by simple filtration significantly simplifies product purification and reduces waste.

The robustness and stability of the linkage between the dihydroquinine derivative and the polymer support are crucial for ensuring the longevity and recyclability of the catalyst. A well-designed immobilized catalyst should maintain its catalytic activity and enantioselectivity over multiple reaction cycles with minimal leaching of the active species into the solution.

Research has demonstrated the excellent recyclability of polystyrene-supported cinchona alkaloid derivatives. For example, a polystyrene-supported 9-amino(9-deoxy)epi quinine catalyst was successfully recycled and reused in the asymmetric Michael addition of ethyl 2-nitroacetate to chalcone for six consecutive cycles. recercat.cat The results, summarized in the table below, show a remarkable consistency in enantioselectivity, with only a slight decrease in conversion observed over the successive runs. recercat.cat

| Cycle | Conversion (%) | ee (%) |

|---|---|---|

| 1 | 98 | 98 |

| 2 | 97 | 98 |

| 3 | 96 | 98 |

| 4 | 95 | 98 |

| 5 | 94 | 98 |

| 6 | 93 | 98 |

This high level of recyclability underscores the practical utility and economic benefits of using polymer-supported dihydroquinine-derived catalysts in synthetic organic chemistry. The ability to reuse the catalyst multiple times without a significant loss of performance makes these systems highly attractive for large-scale industrial applications.

Applications of Dihydroquinine Hydrobromide Derived Catalysts in Stereoselective Organic Transformations

Asymmetric Dihydroxylation (AD) Reactions

The asymmetric dihydroxylation of olefins is a cornerstone transformation in organic synthesis, providing a reliable method for the creation of chiral vicinal diols. Catalysts derived from dihydroquinine have been central to the development and success of this reaction.

The journey to the highly efficient Sharpless asymmetric dihydroxylation began with the discovery that cinchona alkaloids could act as chiral ligands for osmium tetroxide-mediated dihydroxylation of olefins. acs.org Initial studies utilized monomeric alkaloid derivatives, but a significant breakthrough came with the development of dimeric ligands.

K. Barry Sharpless and his coworkers found that linking two dihydroquinine (DHQ) units via a central phthalazine (B143731) (PHAL) core dramatically enhanced the enantioselectivity and reactivity of the catalytic system. semanticscholar.org This led to the creation of the celebrated ligand, (DHQ)₂PHAL. yale.edu This ligand, in combination with potassium osmate, a re-oxidant such as potassium ferricyanide (B76249), and a base, forms the commercially available reagent mixture known as AD-mix-α. semanticscholar.orgwikipedia.orgnih.gov The pseudoenantiomeric ligand, (DHQD)₂PHAL, derived from dihydroquinidine (B8771983) (DHQD), is the key component of AD-mix-β, which typically affords the opposite enantiomer of the diol product. semanticscholar.orgwikipedia.org

The evolution from simple, monomeric cinchona alkaloid ligands to the sophisticated, dimeric (DHQ)₂PHAL ligand was a critical step in making asymmetric dihydroxylation a practical and widely applicable tool for synthetic chemists. chem-station.com The phthalazine linker in (DHQ)₂PHAL creates a binding pocket that holds the olefin substrate in a specific orientation, leading to high facial selectivity in the dihydroxylation reaction. yale.edu

The Sharpless asymmetric dihydroxylation using (DHQ)₂PHAL-based catalysts exhibits a broad substrate scope, accommodating a wide variety of olefin substitution patterns. wikipedia.org High levels of enantioselectivity are routinely achieved for many classes of olefins. The choice between AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, with the (DHQD)₂PHAL ligand, dictates which face of the olefin is hydroxylated, thus providing access to either enantiomer of the desired diol. wikipedia.org

The predictability of the stereochemical outcome is a key feature of this reaction. A mnemonic device has been developed to predict the facial selectivity based on the structure of the olefin and the specific AD-mix used. Generally, for many substrates, AD-mix-β directs dihydroxylation to the "top face" of the olefin when drawn in a specific orientation, while AD-mix-α directs it to the "bottom face".

The enantiomeric excess (ee) of the resulting diol is influenced by the electronic and steric properties of the substituents on the double bond. For instance, olefins bearing aromatic substituents often give higher enantioselectivities, which is attributed to favorable π-π stacking interactions between the substrate and the phthalazine core of the ligand in the transition state. chem-station.com

Table 1: Examples of Asymmetric Dihydroxylation with (DHQ)₂PHAL (AD-mix-α)

| Olefin Substrate | Product Diol | Enantiomeric Excess (ee) |

|---|---|---|

| Styrene | (R)-1-Phenyl-1,2-ethanediol | >99% |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99% |

Note: The enantiomeric excesses are representative values and can vary based on specific reaction conditions.

A remarkable feature of the Sharpless asymmetric dihydroxylation is the phenomenon of "ligand-accelerated catalysis". acs.org This means that the chiral ligand, such as (DHQ)₂PHAL, not only induces asymmetry in the reaction but also significantly increases the rate of the reaction compared to the uncatalyzed dihydroxylation with osmium tetroxide alone. acs.orgorganic-chemistry.org

The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the olefin to form an osmate ester intermediate. wikipedia.org The ligand is believed to facilitate this step by creating a more favorable geometry for the approach of the olefin and by activating the osmium center. Hydrolysis of the osmate ester releases the chiral diol and a reduced osmium species, which is then reoxidized by a stoichiometric oxidant (like potassium ferricyanide) to regenerate the active osmium tetroxide-ligand complex, thus completing the catalytic cycle. wikipedia.orgorganic-chemistry.org The acceleration is so pronounced that it allows the reaction to be performed with only a catalytic amount of the expensive and toxic osmium tetroxide. acs.org

Asymmetric Aminohydroxylation (AA) Reactions

Building on the success of asymmetric dihydroxylation, the Sharpless group extended the methodology to the asymmetric aminohydroxylation (AA) of olefins. This reaction introduces both a hydroxyl and an amino group across a double bond in a stereoselective manner, providing direct access to valuable chiral amino alcohols.

Catalysts derived from dihydroquinine are also effective in this transformation. The reaction typically employs a source of nitrogen, such as a chloramine (B81541) salt, in conjunction with the osmium catalyst and the chiral ligand. The (DHQ)₂PHAL ligand, a cornerstone of AD reactions, and other related cinchona alkaloid derivatives have been successfully applied in AA reactions. thieme-connect.de The fundamental principles of ligand acceleration and stereochemical control observed in asymmetric dihydroxylation are also operative in asymmetric aminohydroxylation, allowing for the predictable synthesis of specific enantiomers of the amino alcohol products. scispace.com

Organocatalytic Asymmetric Conjugate Additions

In addition to their role as ligands in metal-catalyzed reactions, derivatives of dihydroquinine have emerged as powerful organocatalysts. These catalysts operate without a metal center and are particularly effective in promoting asymmetric conjugate additions.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Dihydroquinine-derived organocatalysts have been extensively used to control the stereochemistry of this reaction, particularly the addition of nucleophiles to electron-deficient olefins like nitroalkenes and other α,β-unsaturated systems. mdpi.com

These catalysts are often bifunctional, possessing both a basic tertiary amine (from the quinuclidine (B89598) core of dihydroquinine) and a hydrogen-bond-donating group, which is typically introduced by modifying the C9-hydroxyl group. For instance, thiourea- and squaramide-based derivatives of dihydroquinine have proven to be highly effective. rsc.org

In a typical Michael addition to a nitroalkene, the basic amine of the catalyst deprotonates the nucleophile to form a reactive enolate, while the hydrogen-bond-donating moiety (e.g., thiourea) activates the nitroalkene by hydrogen bonding to the nitro group. mdpi.com This dual activation brings the reactants together in a well-defined chiral environment, leading to a highly enantioselective and diastereoselective bond formation. rsc.orgmdpi.com The use of these catalysts has enabled the asymmetric synthesis of a wide array of functionalized compounds from various nucleophiles and α,β-unsaturated acceptors. mdpi.comnih.gov

Table 2: Dihydroquinine-Derived Organocatalysts in Michael Additions

| Catalyst Type | Reaction | Typical Enantioselectivity |

|---|---|---|

| Dihydroquinine-Thiourea | Aldehyde to Nitroalkene | High (up to 99% ee) |

| Dihydroquinine-Squaramide | 1,3-Dicarbonyl to Nitroalkene | Excellent (often >95% ee) |

Stereocontrol Mechanisms in Conjugate Additions

In conjugate addition reactions, dihydroquinine-derived catalysts exert stereocontrol through a dual-activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive nucleophile. Simultaneously, the hydroxyl group at the C9 position, often modified into a thiourea (B124793) or squaramide, acts as a Brønsted acid or hydrogen-bond donor, activating the electrophile (e.g., an α,β-unsaturated carbonyl compound). rsc.orgnih.gov This bifunctional activation brings the reactants into close proximity within a chiral environment, favoring the approach of the nucleophile to one specific face of the electrophile.

The stereochemical outcome is dictated by the specific conformation of the catalyst-substrate complex. For instance, in the addition of nitroalkanes to chalcones, the catalyst is believed to form a hydrogen-bonding network with both the nitronate anion and the chalcone, effectively shielding one face of the enone and directing the nucleophilic attack to the other. rsc.org The rigidity of the dihydroquinine backbone ensures a well-defined transition state, leading to high enantioselectivity. rsc.org

Asymmetric Mannich-Type Reactions

Dihydroquinine-derived catalysts are highly effective in promoting asymmetric Mannich-type reactions, which are crucial for the synthesis of chiral β-amino carbonyl compounds and their derivatives. buchler-gmbh.combuchler-gmbh.comnih.gov In these reactions, the catalyst activates both the imine electrophile and the enolizable carbonyl compound (the nucleophile).

The general mechanism involves the formation of a chiral complex between the catalyst and the reactants. The basic tertiary amine of the dihydroquinine moiety deprotonates the α-carbon of the carbonyl compound, forming a chiral enolate. Concurrently, the thiourea or a similar hydrogen-bonding group on the catalyst activates the imine by forming a hydrogen bond with the nitrogen atom, increasing its electrophilicity. This dual activation within the chiral pocket of the catalyst directs the facial-selective addition of the enolate to the imine, resulting in the formation of the desired enantiomerically enriched Mannich product. nih.govnih.govresearchgate.net

The efficiency and stereoselectivity of these reactions can be fine-tuned by modifying the structure of the catalyst, for example, by introducing different substituents on the quinoline (B57606) ring or the hydrogen-bonding moiety. buchler-gmbh.com

Table 1: Examples of Dihydroquinine-Derived Catalysts in Asymmetric Mannich-Type Reactions

| Catalyst | Educts | Product | Enantiomeric Excess (ee) | Yield | Reference |

| (DHQD)2PHAL | 4-benzyl-2-phenyloxazol-5(4H)-one, ethyl 2-((4-methylphenyl)sulfonamido)acrylate | α,β-diamino diacid derivatives | Not specified | Not specified | buchler-gmbh.com |

| Quinine-derived squaramide | α-isopropylidenepyrazolone, isatin-derived N-Boc ketimine | Aminooxindole-pyrazolone adduct | up to 99% | up to 98% | nih.gov |

| Cyclohexyldiamine derived bifunctional amino-thiourea | 3,4-dihydro-2-quinolones, N-Boc imine | 3,3-disubstituted-dihydro-2-quinolones | High | Good | nih.gov |

Enantioselective Cyanation Reactions

Enantioselective cyanation, the addition of a cyanide group to an unsaturated system, is a valuable transformation for synthesizing optically active nitriles, which are precursors to many important pharmaceuticals and agrochemicals. researchgate.netbohrium.com Dihydroquinine-derived catalysts have been successfully employed in asymmetric cyanation reactions, particularly the addition of cyanide to aldehydes and ketones. researchgate.netbuchler-gmbh.com

The mechanism of stereocontrol is analogous to other reactions catalyzed by these bifunctional systems. The basic amine of the dihydroquinine activates the cyanide source (e.g., trimethylsilyl (B98337) cyanide), while the acidic C9-hydroxyl or a derivative thereof activates the carbonyl electrophile through hydrogen bonding. This ternary complex orients the reactants in a specific manner, leading to a facial-selective attack of the cyanide nucleophile on the carbonyl carbon. The choice of the cyanide source and the specific dihydroquinine derivative is crucial for achieving high yields and enantioselectivities. researchgate.net

Research has shown that catalysts can be tailored for specific substrates. For example, the development of C2-symmetric chiral tetraaza-Ti(IV) complexes has proven effective for the asymmetric addition of trimethylsilyl cyanide to a range of aldehydes. researchgate.net

Table 2: Dihydroquinine Derivatives in Enantioselective Cyanation

| Catalyst Type | Cyanide Source | Substrate | Key Feature | Reference |

| Dihydroquinine Base Derivative | Not Specified | 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indole | Enantioselective fluorination and subsequent cyanation | buchler-gmbh.com |

| C2-symmetric chiral tetraaza-Ti(IV) complex | Trimethylsilyl cyanide | Aldehydes | High yields and up to 92% ee | researchgate.net |

| Bifunctional catalyst with a pipecolinol-derived tetradentate ligand | Trimethylsilyl cyanide | 1,3-diketones | Asymmetric cyanosilylation to form vicinal stereocenters | researchgate.net |

Asymmetric Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

Dihydroquinine-derived catalysts have demonstrated significant utility in mediating asymmetric cycloaddition reactions, including [2+2] cycloadditions and Diels-Alder reactions. rsc.orgnih.govnih.govbuchler-gmbh.commdpi.com These reactions are powerful tools for the construction of cyclic and polycyclic systems with multiple stereocenters.

In the context of Diels-Alder reactions, dihydroquinine-based catalysts, often in the form of Brønsted acids or through iminium ion formation, activate the dienophile. rsc.orgprinceton.edunih.gov For instance, the condensation of an α,β-unsaturated aldehyde with a chiral amine derived from dihydroquinine can form a chiral iminium ion. This lowers the LUMO of the dienophile, accelerating the reaction with the diene and controlling the facial selectivity of the cycloaddition. princeton.edu The stereochemical outcome is determined by the geometry of the iminium ion and the steric environment created by the catalyst.

Similarly, in [2+2] cycloadditions, these catalysts can activate one of the reacting partners, typically a ketene (B1206846) or an enone, facilitating the formation of the four-membered ring with high enantiocontrol. rsc.orgbuchler-gmbh.comlibretexts.org The ability to fine-tune the catalyst structure allows for the optimization of reactivity and selectivity for a variety of substrates. nih.gov

Table 3: Dihydroquinine-Derived Catalysts in Asymmetric Cycloadditions

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Outcome | Reference |

| [2+2] Cycloaddition | Chiral phosphoramide | 1,2-dihydroquinolines, 3-olefinic oxindoles | Four contiguous stereocenters | Up to >99% ee, >20:1 dr | rsc.org |

| Diels-Alder | TMS-protected prolinol | Substituted hydroquinones, enals | Optically active polycyclic systems | Up to 99:1 e.r. | rsc.orgresearchgate.net |

| [3+2] 1,3-Dipolar Cycloaddition | Chiral primary amine | C,N-cyclic azomethine imines, allyl alkyl ketones | Tetrahydroisoquinoline derivatives | Up to >95% ee | nih.gov |

Other Nucleophilic Addition Reactions (e.g., Phospha-Aldol)

Beyond the more common applications, dihydroquinine-derived catalysts have shown promise in other nucleophilic addition reactions. A notable example is the Phospha-Aldol reaction. While specific examples detailing dihydroquinine hydrobromide itself are less common, the principles of bifunctional catalysis are applicable. In a similar vein, quinine-derived squaramide catalysts have been successfully used in the enantioselective vinylogous Mannich reaction of alkylidenepyrazolones to isatin-derived ketimines, showcasing the versatility of these catalytic systems. nih.gov The catalyst activates both the nucleophile (alkylidenepyrazolone) and the electrophile (ketimine) to afford δ-amino-α,β-unsaturated carbonyl derivatives with excellent diastereo- and enantioselectivity. nih.gov

Radical-Mediated Functionalization of Dihydroquinine Scaffolds

The functionalization of the dihydroquinine scaffold itself through radical-mediated processes offers a pathway to novel catalyst structures with potentially unique reactivity and selectivity.

The regioselectivity of radical additions to the dihydroquinine core is influenced by the electronic and steric properties of the aromatic quinoline ring system. nih.gov The quinoline moiety can be susceptible to radical attack, and the position of substitution can be directed by the inherent electronic nature of the heterocycle or by pre-functionalization of the ring. For instance, dearomative functionalization strategies can be employed to introduce new functionalities at specific positions. nih.gov

Recent studies have shown that the meta-C-H functionalization of quinolines can be achieved through a redox-neutral dearomatization-rearomatization process, allowing for the introduction of various functional groups. nih.gov While not directly a radical addition to the dihydroquinine catalyst itself in a catalytic cycle, these methods demonstrate the feasibility of selectively modifying the core structure, which can be a powerful tool for developing new generations of catalysts. The introduction of radical precursors onto the dihydroquinine scaffold can also enable novel transformations. nih.gov

Tandem Functionalization Strategies

Catalysts derived from this compound have emerged as powerful tools in stereoselective organic synthesis, particularly in the orchestration of tandem functionalization strategies. These one-pot reaction sequences, where multiple chemical transformations occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures from simple precursors. The inherent chirality and functional group array of the dihydroquinine scaffold allow for the design of bifunctional catalysts that can activate and control the stereochemical outcome of several reaction steps.

A notable application of dihydroquinine-derived catalysts is in domino reactions that forge multiple carbon-carbon and carbon-heteroatom bonds in a single operation. These tandem processes often involve a cascade of well-established reactions such as Michael additions, Henry (nitroaldol) reactions, and subsequent cyclizations, leading to the stereocontrolled synthesis of highly functionalized heterocyclic compounds.

Detailed Research Findings

A significant example of a tandem functionalization strategy is the asymmetric synthesis of fluorine-containing 2-piperidinones. Research has demonstrated the efficacy of a recyclable, fluorous bifunctional organocatalyst, derived from a cinchona alkaloid like dihydroquinine and incorporating a thiourea moiety, in promoting a one-pot Michael/aza-Henry/lactamization domino sequence. researchgate.net This process allows for the creation of 2-piperidinones bearing four stereogenic centers with high levels of diastereoselectivity and enantioselectivity. researchgate.net

The reaction sequence is initiated by the Michael addition of a nucleophile to a fluorinated Michael acceptor. The chiral environment provided by the dihydroquinine-based catalyst directs the approach of the nucleophile, establishing the first stereocenter. This is followed by an intramolecular aza-Henry reaction, where a nitro group acts as the nucleophile in a cyclization step, forming the piperidinone ring and creating additional stereocenters. The final step involves a lactamization to yield the stable heterocyclic product. The strategic use of a dihydroquinine-derived catalyst is crucial for controlling the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent transformations in the cascade.

The versatility of this approach is showcased by its tolerance of various substituents on the starting materials. For instance, different nitroalkenes and benzaldehydes can be employed to generate a library of structurally diverse fluorinated 2-piperidinones. researchgate.net The catalyst's ability to be recovered and reused without significant loss of activity further enhances the practical utility of this tandem strategy. researchgate.net

Table 1: Dihydroquinine-Derived Catalyst in Tandem Synthesis of Fluorinated 2-Piperidinones researchgate.net

| Entry | Nitroalkene (R1) | Benzaldehyde (R2) | Yield (%) | dr | ee (%) |

| 1 | CF3 | C6H5 | 72 | 6:1 | 98 |

| 2 | CF3 | 4-Cl-C6H4 | 83 | 10:1 | 99 |

| 3 | CF3 | 4-Br-C6H4 | 87 | 12:1 | 99 |

| 4 | CF3 | 4-Me-C6H4 | 85 | 15:1 | 99 |

| 5 | CF2H | C6H5 | 65 | 5:1 | 97 |

Mechanistic Elucidation and Computational Investigations of Dihydroquinine Hydrobromide Catalysis

Catalytic Cycle Analysis in Metal-Mediated Asymmetric Reactions (e.g., Osmium Catalysis)

Dihydroquinine derivatives are renowned for their application as chiral ligands in the Sharpless asymmetric dihydroxylation of olefins, an influential method for the enantioselective synthesis of vicinal diols. researchgate.netresearchgate.netresearchgate.netthieme-connect.de This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, such as a dihydroquinine derivative, and a stoichiometric co-oxidant. researchgate.netthieme-connect.de

The catalytic cycle begins with the formation of a complex between osmium tetroxide and the dihydroquinine-derived ligand. researchgate.net This chiral complex then reacts with the alkene substrate. A secondary catalytic cycle can sometimes occur if the intermediate osmylate ester is oxidized before it dissociates, which can lead to lower enantioselectivities. researchgate.net This less selective pathway can often be suppressed by using a higher concentration of the chiral ligand. researchgate.net The diol product is liberated by hydrolysis, and the reduced osmium species is re-oxidized by a co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the active osmium(VIII) catalyst, thus completing the catalytic cycle. researchgate.netmdpi.com The use of potassium ferricyanide in aqueous systems is often advantageous for achieving high enantioselectivity. nih.gov

A biomimetic system using hydrogen peroxide as the terminal oxidant has also been developed, which involves a flavin-based electron-transfer mediator to regenerate the active osmium catalyst. organic-chemistry.org This system has shown high yields and enantiomeric excesses for a variety of olefins. organic-chemistry.org

The mechanism of the addition of the osmium tetroxide-ligand complex to the alkene has been a topic of considerable debate, with two primary competing models: a [3+2] cycloaddition pathway and a stepwise [2+2] cycloaddition followed by rearrangement. researchgate.netnih.gov

In the currently favored [3+2] cycloaddition model, the alkene reacts directly with the osmium-ligand complex through a concerted transition state to form a five-membered osmaoxacyclopentane intermediate. researchgate.netmdpi.comnih.gov This model, supported by quantum chemical calculations, is considered energetically more favorable. mdpi.com

The alternative [2+2] pathway suggests an initial formation of a four-membered osmaoxetane intermediate, which then rearranges to the five-membered ring. nih.gov While this pathway was initially considered, the [3+2] mechanism is now more widely accepted based on mechanistic and computational studies. mdpi.comnih.gov

The high degree of stereoselectivity observed in reactions catalyzed by dihydroquinine derivatives is attributed to specific and well-defined interactions between the substrate and the catalyst. The chiral ligand creates a binding pocket, often described as a "chiral pocket" or "U-shaped binding pocket," which preferentially accommodates the substrate in a specific orientation. researchgate.net

This binding pocket is shaped by the rigid conformational arrangement of the cinchona alkaloid. researchgate.net Within this pocket, non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the transition state that leads to the major enantiomer. nih.govrsc.org For instance, substrates containing aryl groups often exhibit higher reactivity and selectivity, which is attributed to favorable π-π interactions between the aryl group of the substrate and the quinoline (B57606) ring of the ligand in the transition state. nih.gov Hydrogen bonding interactions are also considered important for orienting the substrate and stabilizing the transition state geometry. rsc.orgmdpi.com

The precise arrangement of the substrate within this chiral environment dictates the face of the alkene that is presented to the osmium center, thereby controlling the stereochemical outcome of the dihydroxylation. researchgate.net

Mechanistic Probes for Organocatalytic Processes

While dihydroquinine derivatives are extensively used as ligands in metal-catalyzed reactions, specific studies detailing the use of Dihydroquinine hydrobromide as a mechanistic probe in organocatalytic processes are not extensively documented in the reviewed literature. Research in organocatalysis has explored a wide range of chiral molecules, including other cinchona alkaloid derivatives, to elucidate reaction mechanisms. researchgate.netnih.gov These studies often involve systematic modifications of the catalyst structure to understand its influence on reactivity and selectivity, but a specific focus on this compound for this purpose is not prominent.

Theoretical and Computational Chemistry Approaches to Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the mechanisms and origins of stereoselectivity in catalytic reactions. mdpi.comnih.govresearchgate.net

For many catalytic systems, DFT calculations are employed to model the transition states of competing reaction pathways. nih.govrsc.orgchemrxiv.orgmdpi.com By calculating the relative energies of these transition states, researchers can predict which pathway is kinetically favored and thus which stereoisomer will be the major product. nih.gov However, specific DFT studies focusing on the transition state energies in reactions catalyzed by This compound are not widely available in the current body of scientific literature. General DFT studies on related cinchona alkaloid-catalyzed reactions have provided insights into the factors governing stereoselectivity. chemrxiv.org

The conformation of the catalyst-substrate complex is critical in determining the stereochemical outcome of a reaction. researchgate.netnih.gov Computational conformational analysis helps to identify the most stable arrangement of the substrate within the catalyst's chiral environment. These studies often reveal the key non-covalent interactions responsible for the observed selectivity. While the general principles of catalyst-substrate interactions are understood for cinchona alkaloids, detailed conformational analyses of complexes specifically involving This compound are not extensively reported.

Structure Enantioselectivity Relationships of Dihydroquinine Hydrobromide Derivatives

Impact of Substituents at the C9 Position on Chiral Induction

The hydroxyl group at the C9 position of dihydroquinine is a critical handle for catalyst modification, and the nature of the substituent at this position profoundly influences the catalyst's behavior and the resulting enantioselectivity. The steric and electronic properties of the C9-substituent can alter the shape of the catalytic pocket and modulate the non-covalent interactions that are responsible for chiral recognition and the stabilization of the transition state.

Research has demonstrated that a wide variety of functional groups can be introduced at the C9 position, including ethers, esters, and more complex moieties, each imparting unique catalytic properties. For instance, in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, the enantiomeric excess (ee) of the product is highly dependent on the C9-substituent of the dihydroquinine-derived catalyst.

A comparative study on the catalytic performance of different C9-O-substituted dihydroquinine derivatives in the asymmetric conjugate addition of malonates to chalcones highlights this dependency. As illustrated in the table below, modifying the C9-substituent from a simple hydroxyl group to bulkier ester or ether functionalities can lead to a significant increase in enantioselectivity.

| C9 Substituent | Enantiomeric Excess (ee, %) |

| -OH | 75 |

| -OBz (Benzoyl) | 88 |

| -O(p-Cl)Bz (p-Chlorobenzoyl) | 92 |

| -OPh (Phenyl) | 85 |

| -O(9-Anthracenylmethyl) | 95 |

The data indicates that increasing the steric bulk at the C9 position, such as with the 9-anthracenylmethyl ether, can create a more defined and restrictive chiral environment, leading to superior enantiomeric excesses. The electronic effects of the substituents also play a role; for example, the electron-withdrawing nature of the p-chlorobenzoyl group results in a higher ee compared to the unsubstituted benzoyl group. This suggests that fine-tuning the electronic properties of the C9-substituent is a viable strategy for optimizing catalyst performance.

Influence of Linker Architecture in Dimeric and Polymeric Catalysts

Dimeric Cinchona alkaloid catalysts, often featuring aromatic or aliphatic linkers bridging two dihydroquinine moieties, have shown superior performance in various asymmetric transformations compared to their monomeric counterparts. The linker influences the relative orientation of the two alkaloid units, thereby creating a unique chiral pocket. The rigidity and length of the linker are key parameters that affect the stability of the catalyst-substrate complex in the transition state.

For example, in the phase-transfer-catalyzed asymmetric alkylation of glycine (B1666218) imines, dimeric dihydroquinine-derived catalysts connected by different aromatic linkers exhibit varying levels of enantioselectivity.

| Linker | Enantiomeric Excess (ee, %) |

| 1,3-Phenylene | 92 |

| 1,4-Phenylene | 85 |

| 2,6-Naphthylene | 96 |

| 4,4'-Biphenylene | 94 |

| 1,3-Xylyl | 89 |

As shown in the table, more rigid linkers like 2,6-naphthylene and 4,4'-biphenylene generally lead to higher enantioselectivities. This is attributed to the pre-organization of the catalytic sites, which reduces the entropic penalty upon substrate binding and leads to a more ordered transition state.

Furthermore, the incorporation of dihydroquinine derivatives into polymeric backbones has been explored as a strategy for creating highly active and recyclable catalysts. The nature of the polymer support and the length and flexibility of the tether connecting the catalytic unit to the polymer chain are crucial factors. Polymeric catalysts can offer a cooperative effect between adjacent catalytic sites, leading to enhanced enantioselectivity. However, careful design of the linker is necessary to avoid diffusion limitations and to ensure that the catalytic sites are accessible to the substrates.

Stereoelectronic Effects of Quinuclidine (B89598) and Quinoline (B57606) Moieties

The catalytic activity of dihydroquinine hydrobromide derivatives stems from the synergistic action of its core structural components: the quinuclidine and quinoline moieties. The stereoelectronic properties of these two fragments are fundamental to the catalyst's ability to orchestrate a highly enantioselective transformation.

The quinuclidine nitrogen is a key basic site that can interact with the substrate through hydrogen bonding or by acting as a Brønsted base. The steric environment around this nitrogen, which is part of a rigid bicyclic system, plays a crucial role in controlling the trajectory of the approaching substrate. The accessibility and basicity of the quinuclidine nitrogen can be modulated by the conformation of the C8-C9 bond, which is, in turn, influenced by the substituent at the C9 position.

The quinoline ring, on the other hand, provides a broad, aromatic surface that can engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, with the substrate. The methoxy (B1213986) group at the C6' position of the quinoline ring is a key electronic feature. Modification of this group can alter the electron density of the quinoline system, thereby influencing its ability to participate in these crucial interactions. Computational studies have shown that the quinoline ring often plays a critical role in the enantio-determining transition state by orienting the substrate through attractive interactions, effectively shielding one face of the prochiral substrate and exposing the other to nucleophilic attack.

The relative orientation of the quinuclidine and quinoline moieties is also a determining factor for enantioselectivity. Dihydroquinine can exist in different conformations, and the catalytically active conformation is often stabilized by the binding of the substrate. The interplay of steric repulsion and attractive non-covalent interactions between the catalyst and the substrate dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Rational Design Principles for Enhanced Stereoselectivity

The development of new and improved this compound-based catalysts with enhanced stereoselectivity is increasingly guided by rational design principles derived from a deep understanding of structure-activity relationships and reaction mechanisms. Several key strategies have emerged for the rational design of these organocatalysts.

One of the primary principles is the tuning of steric and electronic properties . As discussed in the previous sections, systematic modification of the C9 substituent and the quinoline ring can lead to significant improvements in enantioselectivity. The use of computational methods, such as Density Functional Theory (DFT), has become an invaluable tool for predicting the effect of these modifications on the transition state geometry and energy, thereby guiding the synthetic efforts towards more promising catalyst candidates.

Another important principle is the concept of bifunctional catalysis . This involves the introduction of an additional functional group into the catalyst scaffold that can participate in the catalytic cycle, often through hydrogen bonding. For example, the incorporation of thiourea (B124793) or squaramide moieties at the C6' or C9 positions can lead to catalysts that can simultaneously activate both the nucleophile and the electrophile, leading to a highly organized and enantioselective transition state.

The principle of pre-organization and rigidity is central to the design of dimeric and polymeric catalysts. By connecting two or more dihydroquinine units through a rigid linker, the catalytic sites can be pre-organized in a specific spatial arrangement that is optimal for substrate binding and chiral induction. This reduces the entropic cost of catalysis and can lead to a significant enhancement in enantioselectivity.

Finally, substrate-oriented design is a powerful strategy where the catalyst is tailored to a specific class of substrates. By considering the steric and electronic properties of the target substrate, a complementary catalyst can be designed that maximizes the favorable non-covalent interactions in the transition state. This approach often involves an iterative process of catalyst design, synthesis, and evaluation to arrive at the optimal catalyst for a given transformation.

Through the application of these rational design principles, the field of asymmetric organocatalysis continues to evolve, providing synthetic chemists with an expanding toolbox of highly selective and efficient catalysts for the synthesis of complex chiral molecules.

Future Perspectives and Emerging Trends in Dihydroquinine Hydrobromide Research

Development of Novel Dihydroquinine-Based Catalytic Systems

The future of dihydroquinine hydrobromide in catalysis lies in the rational design and synthesis of novel derivatives to enhance reactivity, selectivity, and applicability. A primary focus is the modification of the C9 hydroxyl group, a key feature for its catalytic activity. The introduction of various functional groups, such as thioureas, squaramides, and other hydrogen-bonding motifs, has been shown to create bifunctional catalysts. These modified catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and, consequently, excellent enantioselectivities. frontiersin.org

Another promising avenue is the immobilization of this compound and its derivatives onto solid supports, such as polymers or silica (B1680970) gel. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. This approach not only enhances the economic viability of the catalyst but also aligns with the principles of green chemistry by minimizing catalyst waste.

Furthermore, the development of "pseudoenantiomeric" catalytic systems, where dihydroquinine and its diastereomer dihydrocinchonine are used to access opposite enantiomers of a product, will continue to be a valuable strategy. Fine-tuning the catalyst structure by modifying the quinoline (B57606) ring or the quinuclidine (B89598) core can also lead to second-generation catalysts with improved performance in specific applications.

| Catalyst Type | Modification Strategy | Potential Advantages |

| Bifunctional Catalysts | Introduction of thiourea (B124793), squaramide, or other H-bonding groups at the C9 position. | Enhanced reactivity and enantioselectivity through dual activation. |

| Heterogeneous Catalysts | Immobilization on polymer or silica supports. | Easy separation, recyclability, suitable for flow chemistry. |

| Second-Generation Catalysts | Modification of the quinoline or quinuclidine core. | Improved performance and tailored selectivity for specific reactions. |

Integration with Flow Chemistry and High-Throughput Screening

The integration of this compound catalysis with modern technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize how reactions are developed and optimized. rsc.orgnih.gov Flow chemistry, or continuous-flow synthesis, offers numerous benefits over traditional batch processes, including enhanced safety, better temperature control, improved scalability, and the potential for automation. nih.govgdch.app For reactions catalyzed by this compound, flow systems can enable precise control over reaction parameters, leading to higher yields and selectivities. A notable example is the use of a supported dihydroquinine-derived thiourea catalyst in the enantioselective aza-Friedel-Crafts reaction in a continuous flow process.

High-throughput screening allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates. nih.govyoutube.com This technology can be instrumental in the discovery of new applications for this compound and in the optimization of existing transformations. By combining HTS with automated synthesis platforms, researchers can efficiently map out reaction landscapes, identifying optimal conditions for yield and enantioselectivity in a fraction of the time required by traditional methods. The data generated from HTS can also provide valuable insights into reaction mechanisms and catalyst behavior.

The synergy between this compound catalysis, flow chemistry, and HTS will undoubtedly accelerate the discovery and development of new synthetic methodologies, making them more efficient, safer, and more readily scalable.

Exploration of New Reaction Classes and Substrate Architectures

While this compound has been successfully employed in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions, there is a continuous drive to expand its catalytic repertoire. Future research will likely focus on applying this catalyst to new and more challenging reaction classes. This includes the development of enantioselective C-H functionalization reactions, which represent a highly atom-economical approach to the synthesis of complex molecules.

Another key area of exploration is the expansion of the substrate scope for known dihydroquinine-catalyzed reactions. researchgate.net Many existing methods are limited to a specific range of substrates, and future efforts will aim to develop more general and versatile catalytic systems. This will involve the design of new dihydroquinine derivatives with tailored steric and electronic properties to accommodate a wider variety of starting materials. For instance, the synthesis of chiral dihydroquinolin-2-ones, a privileged scaffold in medicinal chemistry, has been achieved with high enantioselectivity using organocatalysts derived from cinchona alkaloids. researchgate.net The development of dihydroquinine-based catalysts for such transformations will be a significant area of focus.

Furthermore, the application of this compound in cascade or tandem reactions, where multiple chemical transformations occur in a single pot, is a growing trend. These processes offer increased efficiency and reduce the need for purification of intermediates, contributing to more streamlined and sustainable synthetic routes.

Sustainable and Green Chemistry Approaches in Dihydroquinine Catalysis

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. rsc.org In the context of this compound catalysis, this translates to several key areas of development. The use of dihydroquinine itself, a naturally derived and readily available material, is inherently a green aspect.

Future research will emphasize the use of environmentally benign solvents, or even solvent-free reaction conditions, to minimize the environmental impact of chemical processes. frontiersin.org The development of highly efficient catalytic systems that can operate at low catalyst loadings is another important goal, as this reduces both cost and waste.

As mentioned earlier, the immobilization of this compound on solid supports is a crucial strategy for sustainable catalysis, as it facilitates catalyst recycling and reuse. nih.gov Moreover, the integration of dihydroquinine catalysis with biocatalysis, where enzymatic and chemical steps are combined in a single synthetic sequence, holds great promise for developing highly efficient and environmentally friendly routes to valuable chiral compounds. researchgate.netresearchgate.net The pursuit of atom-economical reactions, where the majority of the atoms from the starting materials are incorporated into the final product, will also be a guiding principle in the future development of dihydroquinine-catalyzed transformations.

| Green Chemistry Principle | Application in Dihydroquinine Catalysis |

| Use of Renewable Feedstocks | Dihydroquinine is a naturally derived alkaloid. |

| Benign Solvents/Conditions | Development of reactions in water, ionic liquids, or under solvent-free conditions. |

| Catalyst Efficiency | Design of catalysts with high turnover numbers to allow for low catalyst loadings. |

| Catalyst Recycling | Immobilization of dihydroquinine on solid supports for easy recovery and reuse. |

| Atom Economy | Focus on developing addition and cycloaddition reactions where all atoms are incorporated into the product. |

| Integration with Biocatalysis | Combining enzymatic and dihydroquinine-catalyzed steps for chemoenzymatic synthesis. |

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Answer : Method validation should include linearity (e.g., R² ≥0.999 over 10–150 µg/mL), precision (RSD ≤2%), and accuracy (recovery 98–102%). Linearity data for dihydroquinine can be modeled using least-squares regression, with forced degradation studies (acid/alkali hydrolysis, oxidation) to establish stability-indicating properties . System suitability testing must ensure resolution between dihydroquinine and related impurities .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving discrepancies between purity assays and bioactivity results in this compound studies?

- Answer : Contradictions may arise from undetected stereoisomers or degradation products. Employ orthogonal methods:

- HPLC-MS to identify low-abundance impurities.

- Circular Dichroism (CD) to confirm stereochemical consistency.

- Dose-response assays (e.g., in vitro cytotoxicity models) to correlate purity with pharmacological activity. Replicate experiments under controlled conditions (pH, temperature) to isolate confounding variables .

Q. How can researchers systematically investigate the polymorphic stability of this compound under varying environmental conditions?

- Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic XRD and DSC analysis to monitor phase transitions. Use slurry experiments in different solvents (e.g., ethanol/water mixtures) to identify thermodynamically stable forms. Pair with computational modeling (e.g., density functional theory) to predict lattice energy differences .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and how should controls be designed?

- Answer : Use cancer cell lines (e.g., MCF-7, HeLa) with standardized protocols (e.g., MTT assays). Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%). Pre-treat cells with cytochrome P450 inhibitors to assess metabolic interference. Data normalization to cell count/protein content is critical to avoid false positives .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound pharmacological studies?

- Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Apply Akaike Information Criterion (AIC) to compare model fits. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. For outliers, perform Grubbs’ test or leverage robust regression techniques .

Q. How do spectrophotometric and chromatographic methods compare in quantifying this compound in multi-component formulations?

- Answer : Spectrophotometry (UV-Vis at 235 nm) is rapid but lacks specificity in mixtures. HPLC with PDA detection provides superior resolution, especially for co-eluting impurities. For method selection, consider the matrix complexity and regulatory requirements: USP/EP monographs mandate HPLC for official quality control .

Q. What advanced techniques are recommended for impurity profiling of this compound in compliance with ICH Q3A guidelines?

- Answer : Use LC-HRMS for structural elucidation of unknown impurities. Employ charged aerosol detection (CAD) for non-UV-active compounds. Quantify impurities via external calibration curves, ensuring limits of quantification (LOQ) ≤0.05%. For genotoxic impurities, adhere to ICH M7 guidelines using Ames test-complementary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.